Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate
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Overview
Description
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structural features, including a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the following steps:
Formation of Piperidine Intermediate: The starting material, piperidine, is reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under basic conditions to introduce the trifluoromethyl group.
Carbamate Formation: The resulting trifluoromethylated piperidine is then treated with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperidin-3-ylcarbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethyl piperidin-3-ylcarbamate: Similar structure but without the tert-butyl group, affecting its stability and reactivity.
Tert-butyl piperidin-3-yl(trifluoromethyl)amine: Contains an amine group instead of a carbamate, leading to different reactivity and applications.
Uniqueness
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of both the trifluoromethyl and tert-butyl carbamate groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H19F3N2O2 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-5-4-6-15-7-8/h8,15H,4-7H2,1-3H3 |
InChI Key |
KHQSDIDXGYBXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCNC1)C(F)(F)F |
Origin of Product |
United States |
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